4-Bromo-7-chloroquinoline is a compound that has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry. Quinoline derivatives have been extensively studied for their biological activities, including antimalarial, anticancer, and kinase inhibition properties. The interest in halogenated quinolines, such as 4-bromo-7-chloroquinoline, stems from their ability to interact with biological targets, leading to the development of new therapeutic agents.
Several methods have been reported for the synthesis of 4-Bromo-7-chloroquinoline. A common approach involves the direct halogenation of 7-chloroquinoline. For instance, 4,7-dichloroquinoline can be selectively brominated at the 4-position using bromine in acetic acid. [] Alternatively, 4-bromo-7-chloroquinoline can be synthesized through multi-step procedures. [] These methods typically involve the construction of the quinoline ring system from appropriately substituted precursors.
4-Bromo-7-chloroquinoline serves as a valuable precursor for a variety of chemical transformations. The bromine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiols. [, ] Furthermore, the presence of both bromine and chlorine atoms allows for selective functionalization using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. []
4-Bromo-7-chloroquinoline is a crystalline solid at room temperature. It is sparingly soluble in water but dissolves readily in organic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). [] The melting point of 4-Bromo-7-chloroquinoline has been reported in the range of 103-105 °C. []
The synthesis and evaluation of 4-anilino-6-bromoquinazolines have demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential as inhibitors of EGFR-TK. The presence of halogen substituents, such as bromine, has been associated with increased cytotoxicity, indicating the importance of these moieties in the design of anticancer agents1. Additionally, the steep structure-activity relationship observed for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline suggests that minor modifications in the structure can lead to significant changes in biological activity, which is crucial for the optimization of anticancer drugs3.
The antimalarial activity of 4-aminoquinolines is well-documented, with chloroquine being a prominent example. The 7-substituted 4-aminoquinolines, including those with bromo substituents, have been found to be active against chloroquine-resistant strains of P. falciparum, which is a significant breakthrough in the fight against malaria. The ability of these compounds to overcome resistance mechanisms presents a promising avenue for the development of new antimalarial drugs2. Furthermore, the synthesis of chloroquinoline-4H-chromene conjugates has led to compounds with significant antimalarial activity, showcasing the versatility of the quinoline scaffold in the design of antimalarial agents5.
The mechanism of action of 4-bromo-7-chloroquinoline and its derivatives is multifaceted. In the context of anticancer activity, 4-anilino-6-bromoquinazolines, which are structurally related to 4-bromo-7-chloroquinoline, have been shown to inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK). This inhibition is crucial as EGFR-TK plays a significant role in the proliferation and survival of cancer cells. The cytotoxicity against cancer cell lines such as MCF-7 and HeLa cells indicates the potential of these compounds as cancer therapeutics1. Furthermore, the structure-activity relationship studies of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, another analogue, reveal that certain substituents can induce a conformational change in the receptor, leading to enhanced inhibitory activity3.
In antimalarial applications, 4-aminoquinolines, which include 4-bromo-7-chloroquinoline analogues, are known to concentrate in the digestive vacuole of the intraerythrocytic Plasmodium falciparum parasite. The inhibition of haem polymerase leads to the accumulation of toxic haem, which is detrimental to the parasite6. Additionally, 7-substituted 4-aminoquinolines have shown activity against both chloroquine-susceptible and -resistant strains of P. falciparum, highlighting the importance of the halogen substituents at the 7-position for antimalarial activity2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6